molecular formula C8H12F2O2 B13264428 Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B13264428
M. Wt: 178.18 g/mol
InChI Key: QQFZVYFJSDWATQ-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate (CAS 1934882-07-1) is a valuable fluorinated building block with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol . This compound is part of a class of difluoromethylated structures that are increasingly important in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into organic molecules is a strategic maneuver to modulate their physical, chemical, and physiological properties, such as metabolic stability, lipophilicity, and bioavailability, with minimal steric perturbation . Specifically, cyclopentane derivatives featuring a difluoromethyl group have been identified as key intermediates and core structures in the synthesis of potent enzyme inhibitors. For instance, related (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid has been developed as a selective, mechanism-based inactivator of human Ornithine Aminotransferase (OAT), showcasing the utility of this scaffold in biochemical research and the rational design of pharmaceuticals . The preparation of such complex difluoromethyl blocks can be achieved through multi-step synthetic sequences involving difluoromethylation, deprotection, and ring closure reactions, offering routes that are suitable for process scaling . This product is intended for use as a synthetic intermediate in research laboratories. For Research Use Only. Not for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted prior to use.

Properties

IUPAC Name

methyl 1-(difluoromethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(11)8(6(9)10)4-2-3-5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFZVYFJSDWATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Carboxylate Core Synthesis

According to a patent describing related cyclopentane carboxylate esters, the cyclopentane ring with a carboxylate group can be synthesized via intramolecular cyclization of dialkyl adipates in the presence of alkali metal alkoxides (e.g., sodium methoxide) in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction involves heating under reduced pressure to distill off formed alcohols (e.g., methanol), driving the cyclization forward.

Example procedure:

Step Reagents/Conditions Outcome
1 Sodium methoxide (1.06 mol), dimethylformamide Formation of sodium salt intermediate
2 Dimethyl adipate (1 mol) Cyclization to 2-carbomethoxycyclopentan-1-one
3 Heating under reduced pressure (110-112 °C) Methanol distillation to drive reaction
4 Cooling and isolation of alkali metal salt Precursor for further alkylation

This intermediate can be alkylated with lower alkyl halides to introduce alkyl groups at the 2-position, which is analogous to the position where difluoromethylation would be targeted in related compounds.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) introduction onto cyclopentane derivatives is more challenging due to the need for selective fluorination without side reactions such as elimination or over-fluorination.

A recent synthetic strategy involves the use of difluoromethylation reagents such as 2-pyridylsulfonyl difluoromethyl (2-PySO2CF2H) in the presence of strong bases like potassium tert-butoxide (BuOK) to convert ketone precursors into difluoromethylene analogues. This method allows for the selective installation of the difluoromethyl group on cyclopentane rings bearing carbonyl functions.

Key reaction conditions:

Reagents Conditions Notes
Ketone intermediate (e.g., 18a/18b) 2-PySO2CF2H, BuOK Formation of difluoromethylene analogues (19a/19b)
Deprotection and protection Ceric ammonium nitrate (CAN), Boc2O For intermediate stabilization
Selective hydrogenation Hydrogenation catalysts For further functional group manipulation

This approach was demonstrated in the synthesis of amino-difluoromethylene cyclopentane carboxylic acid analogues, which are structurally related to methyl 1-(difluoromethyl)cyclopentane-1-carboxylate.

Solvent and Reaction Conditions

  • Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are preferred for cyclization and alkylation steps due to their ability to stabilize charged intermediates.
  • Temperature: Cyclization reactions are typically conducted at 100-115 °C under reduced pressure to remove volatile byproducts and drive the reaction forward.
  • Bases: Strong bases like sodium methoxide and potassium tert-butoxide are used for cyclization and difluoromethylation, respectively.
  • Fluorination reagents: Specialized reagents such as 2-PySO2CF2H are used for selective difluoromethylation.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield/Notes Reference
Cyclopentane ring formation Cyclization of dialkyl adipate Sodium methoxide, DMF, heat under reduced pressure (110-112 °C) Efficient formation of sodium salt intermediate
Alkylation Alkyl halide substitution Lower alkyl halides, acetic acid or alkanols Yields vary; optimized with 1.1 eq alkyl halide
Difluoromethylation Nucleophilic difluoromethylation 2-PySO2CF2H, BuOK, ketone precursors Selective introduction of difluoromethyl group
Fluorination via triflate Nucleophilic substitution CsF in tert-butanol Risk of elimination byproducts; requires careful control

Research Findings and Practical Considerations

  • The cyclization route using sodium methoxide and dialkyl adipates is well-established and scalable, providing a reliable cyclopentane carboxylate intermediate.
  • Difluoromethylation using 2-pyridylsulfonyl difluoromethyl reagents offers high selectivity and functional group tolerance, making it suitable for complex molecule synthesis.
  • Attempts to fluorinate triflate intermediates often suffer from elimination side reactions, limiting their utility for difluoromethylation on cyclopentane rings.
  • Reaction solvents and temperature control are critical to maximize yield and minimize side reactions.
  • Purification often involves extraction with ethyl acetate and recrystallization from mixed solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclopentane Derivatives

1-(Trifluoromethyl)cyclopentanecarboxylic Acid
  • CAS : 277756-44-2
  • Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • Key Differences: Replaces -CF₂H with a bulkier -CF₃ group, increasing steric hindrance and electron-withdrawing effects. Melting Point: 36–38°C; Solubility: Insoluble in water . Applications: Used in medicinal chemistry for its enhanced metabolic stability compared to non-fluorinated analogs .
2-(Difluoromethyl)cyclopentane-1-carboxylic Acid
  • CAS : 1421601-91-3
  • Formula : C₇H₁₀F₂O₂
  • Molecular Weight : 164.15 g/mol
  • Key Differences :
    • Difluoromethyl group at the 2-position instead of 1-position, altering steric and electronic effects.
    • Predicted Properties : Boiling point 244.1±15.0°C; density 1.253±0.06 g/cm³ .

Non-Fluorinated Cyclopentane Esters

Methyl Cyclopentanecarboxylate
  • CAS : 32811-75-9
  • Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Key Differences :
    • Lacks fluorinated substituents, reducing electronegativity and metabolic stability.
    • Applications : Common intermediate in organic synthesis for cyclopentane-based scaffolds .
Methyl 1-Amino-1-cyclopentanecarboxylate
  • CAS : 78388-61-1
  • Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Applications: Pharmaceutical intermediate, particularly in amino acid derivatives .

Cyclopentene and Aromatic Derivatives

Methyl 1-Cyclopentene-1-carboxylate
  • CAS : 25662-28-6
  • Formula : C₇H₁₀O₂
  • Molecular Weight : 126.16 g/mol
  • Key Differences :
    • Cyclopentene ring (unsaturated) instead of cyclopentane, enabling conjugation and Diels-Alder reactivity.
    • Applications : Building block for strained ring systems in drug discovery .
Methyl 1-(4-Chlorophenyl)cyclopentanecarboxylate
  • CAS : 478248-62-3
  • Formula : C₁₃H₁₅ClO₂
  • Molecular Weight : 238.71 g/mol
  • Applications: Likely used in agrochemicals or as a kinase inhibitor intermediate .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Solubility
Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate 1934882-07-1 C₈H₁₂F₂O₂ 178.18 -CF₂H, -COOCH₃ N/A N/A
1-(Trifluoromethyl)cyclopentanecarboxylic acid 277756-44-2 C₇H₉F₃O₂ 182.14 -CF₃, -COOH 36–38 Insoluble in water
Methyl cyclopentanecarboxylate 32811-75-9 C₇H₁₂O₂ 128.17 -COOCH₃ N/A Organic solvents
Methyl 1-cyclopentene-1-carboxylate 25662-28-6 C₇H₁₀O₂ 126.16 Cyclopentene ring N/A Organic solvents

Pharmaceutical Relevance

  • Fluorinated derivatives (e.g., -CF₂H, -CF₃) improve bioavailability and metabolic stability by reducing basicity and enhancing lipophilicity .
  • Aromatic derivatives (e.g., 4-chlorophenyl) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets in target proteins .

Biological Activity

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentane ring substituted with a difluoromethyl group and an ester functional group. The difluoromethyl moiety imparts unique electronic properties that can influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The difluoromethyl group may react with nucleophilic sites in proteins or enzymes, leading to modifications that alter their function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. The ester group can undergo hydrolysis, releasing active metabolites that may interact with biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain cyclopentane derivatives can inhibit the growth of bacterial strains by interfering with cell wall synthesis or metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism involves the disruption of cellular processes leading to apoptosis. For example, compounds with similar structures have been noted to affect cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells .

Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The compound was found to inhibit c-Myc transcriptional activity, a critical factor in tumorigenesis .

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045
10020

Study 2: Enzyme Inhibition

In another study focused on enzyme interactions, this compound displayed inhibitory effects on ornithine aminotransferase (OAT). This enzyme plays a role in amino acid metabolism, and its inhibition could have implications for metabolic disorders and cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameBiological ActivityMechanism of Action
Methyl cyclopentane-1-carboxylateModerate antimicrobial activityCell wall synthesis inhibition
Methyl 2-cyclopentanonecarboxylateAntitumor activityApoptosis induction
Methyl (difluoromethyl)cyclohexane-1-carboxylateStrong enzyme inhibitionCovalent modification

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate, and what critical reaction conditions ensure optimal yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, in a representative procedure ( ), the precursor undergoes Schiff base formation with 2,3-difluoro-4-substituted phenyl groups under nitrogen atmosphere, followed by reductive amination using pyridine borane. Critical conditions include:

  • Temperature control (0°C for acid-sensitive steps).
  • Use of methanesulfonic acid as a protonation agent to stabilize intermediates.
  • Liquid-liquid extraction with aqueous sodium hydroxide to isolate the product.
  • Yield optimization requires strict exclusion of moisture and oxygen .

Q. How do researchers characterize the purity and structural integrity of this compound using advanced spectroscopic techniques?

  • Methodological Answer :

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 540.2 [M+H]+) and retention time (1.11 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR (dualts at δ −89.49 and −92.89 ppm) verifies the difluoromethyl group’s electronic environment, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve cyclopentane ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., observed 314.1179 vs. calculated 314.1174 for sodium adducts) .

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethyl group in modulating the compound’s physicochemical properties and potential bioactivity?

  • Methodological Answer :

  • Physicochemical Effects : The difluoromethyl group enhances metabolic stability by reducing oxidative degradation (C-F bond strength) and lowers basicity of adjacent amines, improving membrane permeability .
  • Bioactivity : Fluorine’s stereoelectronic effects may influence target binding via dipole interactions or conformational restriction. For example, in related cyclopentane derivatives, fluorine substitution enhances affinity for enzymes like catechol-O-methyltransferase .

Q. What strategies are employed to address stereochemical challenges during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : tert-Butoxycarbonyl (Boc) groups are used to control stereochemistry at the cyclopentane ring’s amino substituents .
  • Catalytic Asymmetric Synthesis : Rhodium catalysts (e.g., Rh₂(S-BTPCP)₄) induce enantioselectivity in difluoromethylenyl cyclization, achieving up to 91% enantiomeric excess .
  • Crystallographic Analysis : Salt formation (e.g., hydrochloride salts) aids in resolving racemic mixtures during purification .

Q. How does the presence of fluorine atoms influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The difluoromethyl group reduces susceptibility to hydrolysis compared to non-fluorinated analogs. Stability studies in aqueous NaOH (5 M) show no decomposition at 0°C for 1 hour .
  • Thermal Stability : Fluorine’s electron-withdrawing effect increases thermal resilience. Storage under nitrogen at −20°C is recommended to prevent radical-mediated degradation .

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